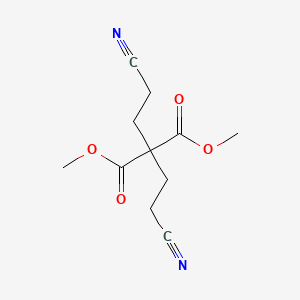

Dimethyl 2,2-bis(2-cyanoethyl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 2,2-bis(2-cyanoethyl)malonate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of malonic acid, where two cyanoethyl groups are attached to the central carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-bis(2-cyanoethyl)malonate can be synthesized through the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as anhydrous potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction typically takes place in a solvent like n-hexane .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2,2-bis(2-cyanoethyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyanoethyl-substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Decarboxylation: Elevated temperatures are required to induce this reaction.

Major Products Formed

Substitution Reactions: Cyanoethyl-substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Cyanoethyl-substituted compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

Dimethyl 2,2-bis(2-cyanoethyl)malonate has the molecular formula C11H14N2O4 and features two cyanoethyl groups attached to a malonate backbone. The presence of cyano groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Synthesis Methods for this compound

| Synthesis Method | Key Reactants | Yield (%) | Comments |

|---|---|---|---|

| Michael Addition | Diethyl malonate + Acrylonitrile | 92 | High yield under solvent-free conditions |

| Hydrothermal Reaction | Metal salts + other reagents | Variable | Forms coordination polymers with high stability |

Scientific Research Applications

- Organic Synthesis : this compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse chemical structures.

- Medicinal Chemistry : The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit antitumor properties and antioxidant activity. These derivatives have been evaluated for their efficacy against various cancer cell lines and oxidative stress-related diseases.

- Material Science : The compound's reactivity facilitates its use in developing new materials, such as polymers and resins. Its ability to form complex structures makes it suitable for applications in coatings and adhesives.

This compound has shown promising biological activities:

- Antitumor Properties : Certain derivatives have displayed significant cytotoxic effects against cancer cells. Modifications to the compound's structure can enhance its efficacy as a potential cancer therapy.

- Antioxidant Activity : Some derivatives exhibit notable antioxidant properties, which may help protect against oxidative damage in biological systems.

Case Studies

- Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated that specific modifications significantly enhanced antitumor efficacy, suggesting pathways for developing new cancer therapies.

- Antioxidant Properties Assessment : Research demonstrated that certain derivatives possess antioxidant activity measured through DPPH radical scavenging assays. These compounds could serve as protective agents against oxidative stress-related conditions.

Safety and Toxicity Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. It is classified as acutely toxic if ingested or absorbed through the skin. Proper safety precautions should be adhered to when handling this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of dimethyl 2,2-bis(2-cyanoethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl groups can stabilize reaction intermediates through resonance, facilitating the formation of new chemical bonds. The ester groups can undergo hydrolysis and decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.

Dimethyl malonate: A simpler ester of malonic acid, lacking the cyanoethyl groups.

Diethyl 2-(2-cyanoethyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

Uniqueness

Dimethyl 2,2-bis(2-cyanoethyl)malonate is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and potential applications in organic synthesis. The cyanoethyl groups provide additional sites for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.

Activité Biologique

Dimethyl 2,2-bis(2-cyanoethyl)malonate is a compound of significant interest in the field of organic chemistry and medicinal applications. Its unique chemical structure allows it to participate in various biological activities, making it a valuable subject for research.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 270.29 g/mol

The compound consists of two cyanoethyl groups attached to a malonate backbone, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, research conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls . The compound's ability to trigger programmed cell death may be linked to its interference with cellular signaling pathways.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Hildbrand et al., 2002 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; mechanism involves membrane disruption. |

| ACS Publications, 2003 | Cytotoxicity | Increased apoptosis in MCF-7 cells; potential for cancer therapy applications. |

| PubChem Database | Enzyme Inhibition | Identified as an AChE inhibitor; relevance for neurodegenerative disease treatment. |

The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules:

- Membrane Interaction : The hydrophobic regions of the molecule facilitate insertion into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Enzyme Binding : The cyano groups can form hydrogen bonds or coordinate with metal ions in enzyme active sites, inhibiting their function.

Propriétés

IUPAC Name |

dimethyl 2,2-bis(2-cyanoethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-9(14)11(5-3-7-12,6-4-8-13)10(15)17-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALIRWVABCZAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC#N)(CCC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.